molecular formula C23H26N4O3S B11225389 2-{[5-(3,4-dihydro-2H-1,5-benzodioxepin-7-yl)-4-ethyl-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(3,5-dimethylphenyl)acetamide

2-{[5-(3,4-dihydro-2H-1,5-benzodioxepin-7-yl)-4-ethyl-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(3,5-dimethylphenyl)acetamide

Cat. No.: B11225389
M. Wt: 438.5 g/mol
InChI Key: ZFJLDLFQFRFMMM-UHFFFAOYSA-N
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Description

2-{[5-(3,4-dihydro-2H-1,5-benzodioxepin-7-yl)-4-ethyl-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(3,5-dimethylphenyl)acetamide is a complex organic compound that features a unique combination of functional groups. This compound is characterized by the presence of a benzodioxepin ring, a triazole ring, and a sulfanyl group, making it a subject of interest in various fields of scientific research.

Preparation Methods

The synthesis of 2-{[5-(3,4-dihydro-2H-1,5-benzodioxepin-7-yl)-4-ethyl-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(3,5-dimethylphenyl)acetamide involves multiple steps, starting with the preparation of the benzodioxepin and triazole intermediates. The reaction conditions typically include the use of solvents such as methanol and hexane, and the reactions are often carried out under controlled temperatures to ensure the desired product is obtained . Industrial production methods may involve scaling up these reactions and optimizing the conditions to maximize yield and purity.

Chemical Reactions Analysis

This compound undergoes various types of chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents such as sodium borohydride. The major products formed from these reactions depend on the specific conditions and reagents used, but they often involve modifications to the benzodioxepin and triazole rings .

Scientific Research Applications

2-{[5-(3,4-dihydro-2H-1,5-benzodioxepin-7-yl)-4-ethyl-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(3,5-dimethylphenyl)acetamide has a wide range of scientific research applications In chemistry, it is used as a building block for the synthesis of more complex moleculesIn industry, it may be used in the production of agrochemicals and dyestuffs .

Mechanism of Action

The mechanism of action of this compound involves its interaction with specific molecular targets, such as enzymes or receptors, leading to the modulation of biochemical pathways. The benzodioxepin and triazole rings play a crucial role in its binding affinity and specificity, allowing it to exert its effects at the molecular level .

Comparison with Similar Compounds

Similar compounds to 2-{[5-(3,4-dihydro-2H-1,5-benzodioxepin-7-yl)-4-ethyl-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(3,5-dimethylphenyl)acetamide include other benzodioxepin and triazole derivatives. These compounds share structural similarities but differ in their functional groups and overall molecular architecture. The unique combination of the benzodioxepin, triazole, and sulfanyl groups in this compound sets it apart from other similar molecules, providing distinct chemical and biological properties .

Properties

Molecular Formula

C23H26N4O3S

Molecular Weight

438.5 g/mol

IUPAC Name

2-[[5-(3,4-dihydro-2H-1,5-benzodioxepin-7-yl)-4-ethyl-1,2,4-triazol-3-yl]sulfanyl]-N-(3,5-dimethylphenyl)acetamide

InChI

InChI=1S/C23H26N4O3S/c1-4-27-22(17-6-7-19-20(13-17)30-9-5-8-29-19)25-26-23(27)31-14-21(28)24-18-11-15(2)10-16(3)12-18/h6-7,10-13H,4-5,8-9,14H2,1-3H3,(H,24,28)

InChI Key

ZFJLDLFQFRFMMM-UHFFFAOYSA-N

Canonical SMILES

CCN1C(=NN=C1SCC(=O)NC2=CC(=CC(=C2)C)C)C3=CC4=C(C=C3)OCCCO4

Origin of Product

United States

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